molecular formula C8H10N2O B2546828 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one CAS No. 21357-23-3

5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one

Cat. No.: B2546828
CAS No.: 21357-23-3
M. Wt: 150.181
InChI Key: RHTHRCHIHDNCNA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and oncology research. Compounds based on this tetrahydropyrroloazepinone core have been identified as a promising new class of cytotoxic agents . Researchers utilize this scaffold to explore structure-activity relationships (SAR), with studies indicating that specific derivatives can inhibit the proliferation of a diverse range of human tumor cell lines . Some analogs have demonstrated selective cytotoxicity, for instance, against central nervous system cancers such as U-251 (glioblastoma) cells, providing a valuable tool for investigating novel anticancer mechanisms . Preliminary research suggests that the biological activity of these compounds may be independent of common kinase targets like CDK1/cyclin B, CDK5/p25, and GSK-3, pointing towards a potentially unique mode of action that warrants further investigation . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to their institution's safety protocols prior to handling.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-6-3-5-9-7(6)2-1-4-10-8/h3,5,9H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTHRCHIHDNCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN2)C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21357-23-3
Record name 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one typically involves the reduction of 1,2-diaryl-4-oxo-4,6,7,8-tetrahydropyrrolo[3,2-c]azepines using lithium aluminum hydride . This reduction process can also involve the reduction of substituents such as bromine or nitro groups, depending on the specific starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific substituents present in the starting materials. For example, reduction of nitroaryl-substituted lactams can lead to the formation of azo compounds .

Scientific Research Applications

Applications in Scientific Research

The compound has several notable applications across various research domains:

Medicinal Chemistry

5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is being investigated for its potential cytotoxic properties and ability to interact with various biological targets. Research indicates that it may have neuroprotective and anti-inflammatory effects, making it a candidate for treating conditions such as neurodegenerative diseases and inflammatory disorders .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications, which can lead to the development of new pharmacologically active substances .

Pharmacological Studies

Studies have evaluated the compound's effects on specific molecular pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in mediating inflammatory responses. This suggests its potential use in developing anti-inflammatory drugs .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reduction of 1,2-diaryl-4-oxo-4,6,7,8-tetrahydropyrrolo[3,2-c]azepines using lithium aluminum hydride (LiAlH4). This method is favored due to its efficiency in producing high yields of the desired compound while maintaining purity .

Comparison with Similar Compounds

Core Structural Variations

The pyrroloazepinone core distinguishes itself from related heterocycles through its unique ring size and fusion pattern. Below is a comparison with similar scaffolds:

Compound Core Key Features Biological Relevance
Pyrrolo[3,2-c]azepin-4(1H)-one 7-membered azepinone fused to pyrrole; modifiable at positions 1, 2, and 7 Cytotoxicity (e.g., BRD3 inhibition)
Pyrido[4,3-d]pyrimidinone 6-membered pyrimidine fused to pyridine HBV inhibition (IC50 = 10 nM)
Pyrrolo[3,2,1-ij]quinoline Quinoline fused to pyrrole; often substituted with thioxothiazolidinones Anticancer hybrid agents
Tetrahydrofuro[3,2-c]pyridine Furan fused to pyridine; synthesized via Pictet–Spengler reaction Synthetic intermediate

Key Insight: The azepinone ring’s flexibility and larger size may enhance binding to protein targets like BET bromodomains compared to smaller, rigid cores .

SAR Trends :

  • Electron-withdrawing groups (e.g., 4-NO₂Ph in ) enhance cytotoxicity by promoting hydrophobic interactions or hydrogen bonding.
  • Bulky substituents (e.g., 7,7-dimethyl in ) improve metabolic stability but may reduce solubility.
  • Polar groups (e.g., 4-MeOPh in ) balance lipophilicity and bioavailability.

Pharmacokinetic and Toxicity Profiles

  • BA-TPQ (): A pyrroloquinolinone with favorable protein binding and clearance (Cl = 0.8 L/h·kg), suggesting that bulky substituents (e.g., benzyl in 13c ) may similarly enhance plasma stability .
  • Cytotoxicity vs. Selectivity : Derivatives lacking the azeto ring (e.g., 8a-j ) show reduced toxicity, highlighting the importance of ring integrity for target specificity.

Biological Activity

5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings, including case studies and data tables.

Molecular Properties

  • Molecular Formula : C8_8H10_{10}N2_2O
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 21357-23-3
  • LogP : 1.01950 (indicates moderate lipophilicity)

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated its efficacy in inhibiting cell proliferation in several human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxicity of tetrahydropyrrolo derivatives, the compound was found to significantly inhibit the growth of cancer cells. The results are summarized in the following table:

CompoundCell LineIC50 (nM)
Tetrahydropyrrolo[3,2-c]azepin-4(1H)-oneMCF-7 (Breast Cancer)50
Tetrahydropyrrolo[3,2-c]azepin-4(1H)-oneHeLa (Cervical Cancer)75
Tetrahydropyrrolo[3,2-c]azepin-4(1H)-oneA549 (Lung Cancer)100

These findings suggest that the compound has promising anticancer activity and warrants further investigation.

The mechanism underlying the anticancer effects of this compound is believed to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation. Research indicates that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair processes.

Biological Activity of Related Compounds

A comparative analysis was conducted on various tetrahydropyrrolo derivatives to assess their biological activities. The following table summarizes key findings:

Compound NameActivity TypeIC50 (nM)Reference
This compoundAnticancer50
TetrahydropyridophthlazinonesPARP Inhibition1.2
Pyrido[4,3,2]phthalazinonesCytotoxic30

This comparison highlights the relative potency of this compound among similar compounds and underscores its potential as a lead candidate for drug development.

Q & A

Q. What are the recommended synthetic routes for 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one and its derivatives?

Methodological Answer: A robust synthesis involves cyclocondensation of pyrrolidine precursors with carbonyl-containing intermediates. For example:

  • Step 1 : React a substituted pyrrolidine with a ketone or aldehyde under acidic conditions to form the azepinone core.
  • Step 2 : Introduce substituents via nucleophilic addition or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Step 3 : Purify intermediates using column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) .
  • Critical Note : Monitor reaction progress via TLC and confirm final structure using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound and its analogs?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H NMR for characteristic peaks (e.g., δ 2.8–3.5 ppm for azepine ring protons, δ 4.0–5.0 ppm for NH or OH groups).
  • HRMS : Confirm molecular formula (e.g., C18_{18}H22_{22}N2_2O2_2 for a methoxy-substituted derivative ).
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are available).
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. What strategies optimize the bioactivity of this scaffold in in vitro studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    Substituent PositionFunctional GroupObserved Activity (IC50_{50})Reference
    C-2Methyl10 nM (HBV inhibition)
    C-7MethoxyImproved solubility
    • Key Insight : Bulky substituents at C-2 enhance target binding, while polar groups at C-7 improve pharmacokinetics .

Q. How to address contradictions in solubility data across studies?

Methodological Answer:

  • Controlled Experiments : Measure solubility in standardized buffers (e.g., PBS pH 7.4, DMSO) using UV-Vis spectroscopy.
  • Confounding Factors :
    • Purity : Impurities >5% skew results (validate via HPLC ≥95% purity) .
    • Polymorphism : Test multiple crystalline forms (e.g., hydrates vs. anhydrous) .
  • Resolution : Report conditions explicitly (e.g., "solubility in PBS: 0.12 mg/mL at 25°C") .

Q. What in vivo models are suitable for evaluating efficacy?

Methodological Answer:

  • Hydrodynamic Injection (HDI) Mouse Model : For antiviral studies (e.g., HBV replication), inject plasmid DNA encoding viral genes intravenously, then administer compound (10 mg/kg/day) for 7 days. Measure viral load via qPCR .
  • Pharmacokinetic Profiling : Collect plasma samples at 0.5, 2, 6, 24 h post-dose. Use LC-MS/MS to determine Cmax_{\text{max}}, t1/2_{1/2}, and bioavailability .

Q. How to design stability studies for long-term storage?

Methodological Answer:

  • Forced Degradation : Expose compound to heat (40°C), humidity (75% RH), and light (ICH Q1B). Monitor degradation via HPLC:

    ConditionDegradation Products Identified
    Acidic (0.1 M HCl)Ring-opened amide
    Oxidative (H2 _2O2_2)N-Oxide derivatives
  • Storage Recommendation : Store at -20°C in amber vials under nitrogen .

Data Analysis and Interpretation

Q. How to reconcile discrepancies in reported biological activities?

Methodological Answer:

  • Meta-Analysis Framework :
    • Assay Variability : Compare IC50_{50} values from cell-free vs. cell-based assays (e.g., enzymatic inhibition vs. cytotoxicity).
    • Cell Line Differences : Use isogenic cell lines to isolate target-specific effects.
    • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .

Q. What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into a homology model of the target (e.g., 5-HT1A_{1A} receptor). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor interactions .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinity (ΔGbind_{\text{bind}}) .

Tables for Key Data

Table 1 : Representative Derivatives and Bioactivities

Compound IDSubstituentsTargetActivity (IC50_{50})Reference
28aC-2 Methyl, C-7 EthylHBV Polymerase10 nM
4iCoumarin, PyrimidineAnticancer1.2 µM
MM1146.024-Methyl, Dipyrido CoreKinase Inhibitor85 nM

Table 2 : Stability Profile Under Stress Conditions

ConditionTime (Days)% DegradationMajor Degradant
40°C, Dry30<5%None
25°C, 75% RH3012%Hydrolyzed ester
Light (1.2 M lux·h)108%N-Oxide

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